2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
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Description
2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : Mandala et al. (2013) synthesized a series of chromene derivatives with significant antibacterial and antifungal activity. The study used molecular docking to compare structural investigations, suggesting potential applications in developing new antimicrobial agents (Mandala et al., 2013).
Anticancer Activity : Parveen et al. (2017) evaluated the cytotoxic activities of pyrimidine-piperazine-chromene and quinoline conjugates against human breast cancer and kidney cells. Some compounds showed notable anti-proliferative activities, indicating potential applications in cancer therapy (Parveen et al., 2017).
Synthesis and Antimicrobial Evaluation : Shah et al. (2016) reported the synthesis of novel chromene derivatives and evaluated their antimicrobial, antifungal, and antimalarial activities, suggesting their potential use in treating infections (Shah et al., 2016).
Mechanistic Studies and Applications
Anticancer Mechanisms : El-Agrody et al. (2020) synthesized pyrano[3,2-c]chromene derivatives that exhibited excellent antitumor activity against various cancer cell lines. The study also showed that these compounds induce cell cycle arrest and trigger apoptosis, highlighting their potential in anticancer therapy (El-Agrody et al., 2020).
Spectral and Structural Analysis : Halim and Ibrahim (2021) conducted a detailed spectral, thermochemical, and NLO analysis of a novel chromene derivative, providing insights into the physical and chemical properties relevant for various scientific applications (Halim & Ibrahim, 2021).
Properties
IUPAC Name |
2-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-18-10-21-11-19(22-18)27-13-5-4-8-23(12-13)20(25)17-9-15(24)14-6-2-3-7-16(14)28-17/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADFYDJMDULGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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